3-Methyl-2-propylphenol
Description
Structure
3D Structure
Properties
CAS No. |
62744-64-3 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-methyl-2-propylphenol |
InChI |
InChI=1S/C10H14O/c1-3-5-9-8(2)6-4-7-10(9)11/h4,6-7,11H,3,5H2,1-2H3 |
InChI Key |
FCUBUGPGVCEURB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC=C1O)C |
Origin of Product |
United States |
Sophisticated Spectroscopic and Chromatographic Characterization of 3 Methyl 2 Propylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Through a variety of experiments, it is possible to map out the carbon skeleton and the relative positions of hydrogen atoms, leading to a complete structural assignment.
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: The ¹H NMR spectrum of 3-Methyl-2-propylphenol is expected to show distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. Based on its structure, the expected signals include a singlet for the phenolic hydroxyl (-OH) proton, a singlet for the aromatic methyl protons, three signals for the aromatic protons, and three signals for the n-propyl group protons.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, which has ten carbon atoms and no molecular symmetry, ten unique signals are expected in the spectrum. The chemical shifts differentiate between aromatic carbons (typically δ 110-160 ppm) and aliphatic carbons (typically δ 10-40 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-OH) | - | - | ~152 |
| C2 (-CH₂CH₂CH₃) | - | - | ~128 |
| C3 (-CH₃) | - | - | ~137 |
| C4 | ~6.8 | Doublet | ~120 |
| C5 | ~7.0 | Triplet | ~127 |
| C6 | ~6.7 | Doublet | ~115 |
| Aromatic -CH₃ | ~2.2 | Singlet | ~20 |
| Propyl -CH₂- (α) | ~2.5 | Triplet | ~32 |
| Propyl -CH₂- (β) | ~1.6 | Sextet | ~24 |
| Propyl -CH₃ (γ) | ~0.9 | Triplet | ~14 |
| Phenolic -OH | ~4.5-5.5 | Singlet (broad) | - |
Two-dimensional NMR experiments provide correlational data that helps to piece the molecular puzzle together by establishing relationships between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH, ³JHH) libretexts.org. For this compound, COSY is crucial for confirming the sequence of the propyl group by showing correlations between the adjacent methylene (B1212753) and methyl protons. It would also reveal couplings between adjacent protons on the aromatic ring libretexts.orgyoutube.com.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹JCH). It allows for the unambiguous assignment of a specific proton signal to its corresponding carbon atom in the molecular skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity, as it detects correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH) youtube.com. This experiment provides the framework of the molecule by linking fragments. For instance, it would show a correlation from the protons of the aromatic methyl group to carbons C2, C3, and C4 of the ring, and from the α-methylene protons of the propyl group to carbons C1, C2, and C3, thus confirming the substitution pattern of the aromatic ring.
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Nuclei (Protons or Carbons) |
| COSY | Propyl -CH₂- (α) | Propyl -CH₂- (β) |
| Propyl -CH₂- (β) | Propyl -CH₂- (α), Propyl -CH₃ (γ) | |
| Aromatic H-4 | Aromatic H-5 | |
| Aromatic H-5 | Aromatic H-4, Aromatic H-6 | |
| HMQC | Aromatic -CH₃ | Aromatic -CH₃ Carbon |
| Propyl -CH₂- (α) | Propyl -CH₂- (α) Carbon | |
| Aromatic H-4, H-5, H-6 | Aromatic C-4, C-5, C-6 respectively | |
| HMBC | Aromatic -CH₃ | C2, C3, C4 |
| Propyl -CH₂- (α) | C1, C2, C3, Propyl -CH₂- (β) Carbon | |
| Aromatic H-6 | C1, C2, C4, C5 |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry libretexts.org. The GC separates individual compounds from a mixture before they enter the mass spectrometer, where they are ionized and fragmented thermofisher.comoiv.int. The resulting mass spectrum serves as a molecular "fingerprint."
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (150 g/mol ). The fragmentation pattern is dictated by the stability of the resulting carbocations. A prominent fragment is often observed from the cleavage of the bond beta to the aromatic ring (benzylic cleavage), which for the propyl group would mean the loss of an ethyl radical (•C₂H₅) whitman.edu.
Table 3: Expected Key Mass Fragments for this compound in GC-MS (EI)
| m/z | Proposed Fragment Ion | Description |
| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion (M⁺) |
| 135 | [C₉H₁₁O]⁺ | Loss of a methyl radical ([M-15]⁺) |
| 121 | [C₈H₉O]⁺ | Loss of an ethyl radical ([M-29]⁺) via benzylic cleavage; often a base peak |
| 107 | [C₇H₇O]⁺ | Loss of a propyl radical ([M-43]⁺) |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzenes |
While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's elemental composition, as each unique molecular formula has a specific theoretical exact mass nih.gov. Differentiating between isomers based solely on mass is not possible, but HRMS can confirm the molecular formula, distinguishing it from other formulas that may have the same nominal mass lcms.cznih.gov.
For this compound, the molecular formula is C₁₀H₁₄O. HRMS can confirm this composition by providing a measured mass that closely matches the calculated theoretical mass.
Table 4: Exact Mass Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₄O | - |
| Nominal Mass | 150 u | - |
| Monoisotopic (Exact) Mass | 150.104465066 Da | Computed nih.gov |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule. ucdavis.eduupi.edu An IR spectrum is generated by measuring the absorption of infrared radiation at various frequencies by the sample. Specific bonds within a molecule vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. upi.edu This results in a unique spectral fingerprint that reveals the molecule's functional group composition. ucdavis.edu
For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl (-OH) group, the aromatic ring, and the alkyl (propyl and methyl) substituents.
Key expected absorption bands for this compound include:
O-H Stretch: A strong and broad absorption band is anticipated in the region of 3650–3250 cm⁻¹, which is characteristic of the hydroxyl group involved in hydrogen bonding. upi.edu
C-H Stretch (Aromatic): Absorption peaks between 3100 and 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring. ucdavis.edu
C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) correspond to the C-H stretching vibrations of the methyl and propyl groups.
C=C Stretch (Aromatic): A series of medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene (B151609) ring.
C-O Stretch: A strong peak, typically found in the 1260-1000 cm⁻¹ range, indicates the stretching vibration of the carbon-oxygen bond of the phenolic hydroxyl group.
The precise positions of these bands can provide further information about the substitution pattern on the aromatic ring. The collection of these specific absorption bands provides definitive evidence for the presence of the characteristic functional groups in the this compound molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3650 - 3250 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Alkyl (CH₃, CH₂CH₂CH₃) | C-H Stretch | 2960 - 2850 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Phenol (B47542) | C-O Stretch | 1260 - 1000 | Strong |
Advanced Chromatographic Separation Techniques
Chromatography is indispensable for separating individual components from complex mixtures. For a compound like this compound, which may be present in environmental samples or industrial products alongside numerous other related structures, advanced techniques are required for accurate isolation and quantification.
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides a significant enhancement in separation capacity compared to conventional one-dimensional GC. sepsolve.comresearchgate.net This method is particularly well-suited for the analysis of complex volatile and semi-volatile mixtures, such as petroleum products or environmental extracts, where phenolic compounds are often found. concawe.euchemistry-matters.com
In a GCxGC system, the sample is subjected to two independent separation stages. sepsolve.com It involves coupling two capillary columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar column) via a special interface called a modulator. sepsolve.comphenomenex.blog The modulator traps small, sequential fractions of the effluent from the first-dimension column and then rapidly re-injects them onto the second-dimension column for a fast, secondary separation. sepsolve.com
The result is a highly structured two-dimensional chromatogram (a contour plot) where compounds are separated based on two different properties, typically volatility in the first dimension and polarity in the second. sepsolve.com This structured elution allows for the separation of compounds that would co-elute in a single-column system, significantly improving resolution and peak capacity. researchgate.netchemistry-matters.com For the analysis of this compound in a complex matrix, GCxGC can effectively separate it from other isomers and structurally related compounds, leading to more accurate identification and quantification. concawe.euresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of a wide range of compounds, including alkylphenols. researchgate.netepa.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. researchgate.net In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilyl or C18), and the mobile phase is a more polar solvent mixture, typically consisting of water with an organic modifier like acetonitrile or methanol (B129727). mdpi.com
The separation of alkylphenols, such as this compound, is based on their partitioning between the non-polar stationary phase and the polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The specific composition of the mobile phase, its flow rate, and the column temperature can be optimized to achieve the desired separation of different alkylphenol isomers. mdpi.comnih.gov
Detection is commonly performed using a Diode Array Detector (DAD) or a fluorescence detector (FLD). nih.gov A DAD can provide spectral information across a range of UV-visible wavelengths, aiding in peak identification and purity assessment, with typical detection wavelengths for phenols around 278-279 nm. mdpi.comnih.gov
| Parameter | Typical Condition |
|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase (Column) | Octadecylsilyl (ODS, C18) researchgate.netmdpi.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient researchgate.netmdpi.com |
| Detector | Diode Array Detector (DAD) or Fluorescence Detector (FLD) nih.gov |
| Detection Wavelength | ~278 nm for DAD mdpi.com |
| Injection Volume | 20 µL mdpi.com |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical technique. mdpi.comnih.gov For phenolic compounds like this compound, derivatization is often employed to improve volatility for gas chromatography or to enhance detector response. mdpi.com
Phenols can be challenging to analyze directly by gas chromatography due to the polar and acidic nature of the hydroxyl group. This can lead to poor peak shape (tailing) and potential thermal degradation in the GC injector or column. nih.gov Silylation is a widely used derivatization technique that addresses these issues. mdpi.comphenomenex.com
The process involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. nih.govphenomenex.com This reaction effectively masks the polar -OH group, resulting in a TMS derivative that is more volatile, less polar, and more thermally stable than the parent compound. nih.gov Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comphenomenex.com The reaction is often performed in an aprotic solvent, and sometimes a catalyst like trimethylchlorosilane (TMCS) is added to enhance the reaction rate, especially for sterically hindered phenols. nih.govphenomenex.com The resulting TMS ether of this compound is much more amenable to GC analysis, yielding sharp, symmetrical peaks and improved detection limits. nih.gov
Acetylation is another common derivatization strategy for protecting hydroxyl groups in alcohols and phenols. mdpi.comasianpubs.org This reaction involves treating the phenol with an acetylating agent, most commonly acetic anhydride or acetyl chloride, to convert the hydroxyl group into an acetate ester. mdpi.comasianpubs.org
This modification serves a similar purpose to silylation: it masks the polar hydroxyl group, thereby increasing the compound's volatility and improving its chromatographic behavior in GC. The reaction can be carried out under various conditions, including catalyst-free at elevated temperatures or with the aid of a catalyst, such as zinc chloride or sodium bicarbonate, often under solvent-free conditions. mdpi.comasianpubs.orgmdpi.com The resulting acetylated derivative of this compound is less polar and more stable, leading to better analytical performance. researchgate.net Acetylation is a robust and efficient method for preparing phenolic compounds for a range of analytical applications. mdpi.com
Chemical Reactivity and Derivatization Studies of 3 Methyl 2 Propylphenol
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the benzene (B151609) ring in 3-Methyl-2-propylphenol is significantly enhanced towards electrophilic attack due to the presence of the hydroxyl and alkyl groups.
Electrophilic Aromatic Substitution:
The hydroxyl (-OH) group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. byjus.comchemguide.co.uk The methyl (-CH3) and propyl (-CH2CH2CH3) groups are also activating, ortho, para-directing substituents, albeit weaker than the hydroxyl group. The combined effect of these groups makes the aromatic ring highly nucleophilic.
The positions on the ring available for substitution are C4, C5, and C6. The directing influences of the existing substituents on these positions are summarized below.
| Available Position | Influence of -OH (at C1) | Influence of -Propyl (at C2) | Influence of -Methyl (at C3) | Net Effect |
| C4 | para (strongly activating) | meta (weakly activating) | ortho (weakly activating) | Highly activated, sterically accessible. |
| C5 | meta (strongly activating) | ortho (weakly activating) | para (weakly activating) | Activated. |
| C6 | ortho (strongly activating) | - | meta (weakly activating) | Highly activated, but sterically hindered by the adjacent propyl group. |
Based on these influences, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions, which are para and ortho to the powerful hydroxyl directing group. The C4 position is generally favored due to reduced steric hindrance compared to the C6 position, which is flanked by the bulky propyl group.
Common electrophilic substitution reactions for phenols include:
Halogenation: Reaction with bromine in a non-polar solvent would likely yield 4-bromo-3-methyl-2-propylphenol as the major product. Due to the high activation of the ring, reaction with bromine water could lead to polysubstitution. byjus.com
Nitration: Using dilute nitric acid at low temperatures is expected to produce a mixture of 4-nitro-3-methyl-2-propylphenol and 6-nitro-3-methyl-2-propylphenol. mlsu.ac.in Concentrated nitric acid may lead to oxidation and the formation of complex tarry products. chemguide.co.uk
Friedel-Crafts Alkylation and Acylation: While the phenol (B47542) -OH group can interfere with the Lewis acid catalyst, these reactions can be performed under specific conditions, with substitution expected at the C4 position.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution on the phenol ring is generally not feasible under standard conditions. Such reactions require the presence of strong electron-withdrawing groups (like -NO2) to activate the ring towards nucleophilic attack, which this compound lacks. The electron-donating nature of the hydroxyl and alkyl groups makes the ring electron-rich and thus unreactive toward nucleophiles.
Oxidation and Reduction Potentials of the Phenolic Hydroxyl Group
Phenols can undergo oxidation reactions, often involving the hydroxyl group and the aromatic ring. The presence of electron-donating alkyl groups on the ring influences the oxidation potential.
Oxidation:
Phenols can be oxidized to quinones by strong oxidizing agents such as chromic acid. libretexts.org The electron-donating nature of the methyl and propyl groups in this compound increases the electron density of the aromatic ring, making it more susceptible to oxidation compared to unsubstituted phenol. This suggests that its oxidation potential would be lower than that of phenol. The oxidation would likely lead to the formation of a corresponding benzoquinone derivative, although the substitution pattern may lead to a mixture of products or oxidative decomposition.
Reduction:
The oxidation of phenols to quinones is a reversible process. libretexts.org The resulting quinone can be reduced back to the corresponding hydroquinone (B1673460) (a dihydroxybenzene derivative) using a reducing agent like sodium borohydride (B1222165) (NaBH4) or tin(II) chloride (SnCl2). This redox capability is a key feature of phenol chemistry.
| Reaction Type | General Reagents | Expected Transformation of this compound |
| Oxidation | Chromic acid (Na2Cr2O7/H2SO4), Fremy's salt | Formation of a substituted benzoquinone derivative. |
| Reduction | Sodium borohydride (NaBH4), SnCl2/HCl | Reduction of the corresponding benzoquinone back to a hydroquinone. |
Reactions of the Alkyl Side Chains (e.g., Propyl, Methyl)
The methyl and propyl side chains on the aromatic ring can undergo reactions, particularly at the benzylic position (the carbon atom directly attached to the ring).
Side-Chain Oxidation:
A common reaction of alkylbenzenes is the oxidation of the side chain to a carboxylic acid group. libretexts.org This reaction typically requires a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO4) or chromic acid, and is contingent on the presence of at least one hydrogen atom on the benzylic carbon. Both the propyl and methyl groups on this compound meet this requirement. Vigorous oxidation would be expected to convert both alkyl groups into carboxylic acid groups, yielding 2,3-dicarboxy-1-hydroxybenzene. The integrity of the propyl chain is lost in this reaction, with the entire chain being oxidized down to a single carboxyl group.
| Starting Material | Reagent/Conditions | Predicted Product |
| This compound | 1. KMnO4, OH-, heat2. H3O+ | 1-Hydroxybenzene-2,3-dicarboxylic acid |
Catalytic Transformations of this compound
Catalytic methods can be employed to modify the structure of this compound, including hydrogenation of the ring and dealkylation of the side chains.
Catalytic Hydrogenation:
The aromatic ring of phenols can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. This process typically involves hydrogen gas (H2) and a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), often on a support like carbon or alumina (B75360). researchgate.net The selective hydrogenation of alkylphenols can yield either alkyl-cyclohexanones or alkyl-cyclohexanols, depending on the catalyst and reaction conditions. chemrxiv.orgchemrxiv.org For this compound, this transformation would result in 3-methyl-2-propylcyclohexanol or 3-methyl-2-propylcyclohexanone.
Catalytic Dealkylation:
The alkyl groups can be cleaved from the phenolic ring using specific catalysts, a process important in biomass valorization. acs.org Zeolite catalysts, such as H-ZSM-5, are effective for the dealkylation of alkylphenols at high temperatures. mdpi.comresearchgate.net In this process, the alkyl group is removed as an olefin. For this compound, catalytic cracking could selectively remove the propyl group to yield 3-methylphenol and propene, or potentially the methyl group to yield 2-propylphenol (B147445). The dealkylation of the n-propyl group is generally more facile than that of the methyl group.
| Transformation | Catalyst Type | Conditions | Potential Major Product(s) |
| Ring Hydrogenation | Pd/γ-Al2O3, Pt/C | H2 gas, elevated temperature/pressure | 3-Methyl-2-propylcyclohexanol and/or 3-Methyl-2-propylcyclohexanone |
| Dealkylation | Zeolite (e.g., H-ZSM-5) | High temperature (~300-450°C) | 3-Methylphenol + Propene; 2-Propylphenol |
Investigation of Biological Activity Mechanisms of 3 Methyl 2 Propylphenol
Mechanisms of Antimicrobial Properties
The antimicrobial action of 3-Methyl-2-propylphenol and related compounds is not attributed to a single mode of action but rather to a cascade of effects on microbial cells. These phenolic compounds primarily target the fundamental structures and processes essential for microbial survival, such as the cell membrane and the ability to form protective communities.
Alkylphenols are effective inhibitors of the growth and proliferation of a wide range of bacteria. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The antimicrobial potential of these compounds is dependent on their chemical structure, the microbial species, and the specific strain.
For instance, a structural isomer of this compound, 4-isopropyl-3-methylphenol (B166981) (IPMP), has demonstrated inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). Studies on various phenolic compounds show they possess activity against both Gram-positive and Gram-negative bacteria. The propenoic side chain in some phenolic acids, for example, reduces polarity and is thought to contribute to higher antibacterial activity. This inhibition of growth is a direct consequence of the cellular damage inflicted by the compound.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-isopropyl-3-methylphenol | Staphylococcus aureus (MRSA, LAC strain) | 512 μg/ml |
| Carvacrol (B1668589) | Staphylococcus aureus (MRSA, LAC strain) | 512 μg/ml |
Microbial biofilms are structured communities of bacterial cells enclosed in a self-produced extracellular matrix, which offers protection from antimicrobial agents. Phenolic compounds have demonstrated the ability to both inhibit the formation of new biofilms and disrupt the integrity of established ones.
The compound 4-isopropyl-3-methylphenol (IPMP), an isomer of this compound, has been shown to inhibit biofilm formation by Streptococcus mutans, a key bacterium in the development of dental caries. At sub-inhibitory concentrations, IPMP significantly downregulated the expression of genes (gtfB, gtfC, and gtfD) that are crucial for biofilm production in this organism. Similarly, the related phenolic compounds carvacrol and thymol (B1683141) have been shown to effectively reduce biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus on various surfaces. For example, after a 10-day exposure, carvacrol reduced P. aeruginosa biofilm by up to 91-100% and S. aureus biofilm by up to 95-100%. The mechanism for this action involves preventing the initial attachment of bacteria to surfaces and interfering with the synthesis of the polysaccharide matrix.
| Compound | Microorganism | Observed Antibiofilm Effect |
|---|---|---|
| 4-isopropyl-3-methylphenol (IPMP) | Streptococcus mutans | Inhibited biofilm formation by downregulating gtfB, gtfC, and gtfD genes. |
| Carvacrol | Pseudomonas aeruginosa | Inhibited biofilm formation by up to 74–88% after 3 days. |
| Thymol | Staphylococcus aureus | Reduced biofilm formation by up to 52–75% after 3 days. |
The primary subcellular target for alkylphenols is the bacterial cytoplasmic membrane. The lipophilic (fat-loving) nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, disrupting its structure and function. This disruption leads to a cascade of detrimental effects:
Increased Membrane Permeability : The integrity of the membrane is compromised, leading to increased permeability.
Leakage of Intracellular Components : Essential molecules and ions, such as potassium ions and ATP, leak from the cell's interior.
Disruption of Proton Motive Force : Phenols can act as protonophores, transporting protons across the membrane and dissipating the crucial proton gradient (proton motive force). This gradient is essential for ATP synthesis and active transport.
Inhibition of ATP Synthesis : The collapse of the proton motive force directly inhibits the activity of membrane-bound ATP synthase, halting cellular energy production.
Enzyme Inhibition : Besides membrane disruption, phenolic compounds can inhibit the activity of essential microbial enzymes.
This multi-target mechanism, centered on the destruction of membrane integrity and energy metabolism, ultimately leads to the cessation of metabolic activity and cell death.
Structure-Activity Relationship (SAR) Studies for Biological Function
The biological efficacy of phenolic compounds is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies investigate how variations in molecular structure, such as the length of alkyl chains or the position of substituents, affect their antimicrobial activity.
The length and structure of the alkyl group(s) attached to the phenol (B47542) ring are critical determinants of antimicrobial potency.
Alkyl Chain Length : Generally, increasing the length of an n-alkyl chain substituent on the phenolic ring enhances antimicrobial activity. This is because longer alkyl chains increase the lipophilicity of the molecule, facilitating its partitioning into the bacterial cell membrane. However, this effect is not limitless. Activity often increases up to an optimal chain length (typically five to six carbons) and then declines. This decline is attributed to a "cut-off effect," where excessively long chains lead to reduced water solubility, hindering the compound's ability to reach the microbial cells in an aqueous environment. For example, studies on a series of 4-n-alkylphenols demonstrated that 4-n-propylphenol was highly effective at inducing proton translocation across the membrane of S. aureus.
Branching : The branching of the alkyl chain also plays a role. Isomers such as propylphenol and isopropyl-methylphenol (like thymol and carvacrol) exhibit potent antimicrobial activities, indicating that branched chains are also effective. The specific shape and steric bulk of these groups can influence how they integrate into and disrupt the microbial membrane.
| Structural Modification | General Effect on Antimicrobial Activity | Underlying Reason |
|---|---|---|
| Increasing alkyl chain length (up to C5/C6) | Increases activity | Increased lipophilicity enhances interaction with and disruption of the cell membrane. |
| Increasing alkyl chain length (beyond C6) | Decreases activity | Reduced aqueous solubility limits bioavailability (cut-off effect). |
The antimicrobial activity of alkylphenols is also highly dependent on the specific positions of the alkyl groups and the hydroxyl group on the aromatic ring. Different isomers, which have the same chemical formula but different arrangements of atoms, can exhibit varying levels of potency.
Mechanistic Studies of Antioxidant Action in Chemical Systems
The antioxidant properties of phenolic compounds, including this compound, are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. mdpi.com This action interrupts the chain reactions of oxidation that can lead to cellular damage. The specific mechanisms and efficiency of this process are influenced by the molecular structure of the phenol.
The primary mechanism of antioxidant action for phenols is hydrogen atom transfer (HAT). researchgate.net In this process, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical (ArO•).
ArOH + R• → ArO• + RH
The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. mdpi.com This stability is crucial as it prevents the phenoxyl radical from initiating new oxidation chains. The presence of alkyl groups on the aromatic ring, such as the methyl and propyl groups in this compound, further influences this stability through electronic effects.
Another relevant mechanism is single electron transfer (SET), where the phenol donates an electron to the free radical, forming a radical cation. researchgate.net The preferred mechanism (HAT or SET) can depend on factors like the nature of the free radical, the solvent, and the specific structure of the phenolic compound.
Studies on various alkylphenols have demonstrated that their radical scavenging activity is often evaluated using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.commdpi.com In this assay, the antioxidant reduces the stable DPPH radical to the non-radical DPPH-H, a reaction that can be monitored spectrophotometrically by the decrease in absorbance at a specific wavelength. mdpi.comnih.gov The efficiency is often reported as the IC50 or EC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. mdpi.com
| Assay | Principle | Measurement | Significance in Phenol Antioxidant Studies |
| DPPH Radical Scavenging Assay | A stable free radical (DPPH) is reduced by an antioxidant through hydrogen or electron donation. mdpi.comnih.gov | Decrease in absorbance at ~517 nm as the purple DPPH radical is converted to the yellow non-radical form. nih.gov | Widely used to assess the overall radical scavenging capacity of phenolic compounds. Provides a measure of the ability to donate a hydrogen atom. mdpi.com |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺) by the antioxidant. mdpi.com | Formation of an intense blue-colored ferrous complex, measured by an increase in absorbance at ~593 nm. mdpi.com | Measures the electron-donating capacity of an antioxidant. |
| Hydroxyl Radical Scavenging Assay | Competition between the antioxidant and a detector molecule (e.g., deoxyribose) for hydroxyl radicals generated by a Fenton-like reaction. nih.gov | Inhibition of the degradation of the detector molecule, often measured by the TBARS assay. nih.gov | Assesses the ability to neutralize one of the most reactive and damaging oxygen species. |
Olfactory Receptor Interaction Mechanisms and Odor Perception
The perception of odor begins with the interaction of volatile molecules, such as this compound, with olfactory receptors (ORs) located on the surface of olfactory receptor neurons in the nasal epithelium. nih.gov These receptors are G protein-coupled receptors (GPCRs), and their activation initiates a signal transduction cascade that results in an electrical signal being sent to the brain for processing. nih.gov
The interaction between an odorant and an OR is a complex process governed by the molecule's three-dimensional structure, including its size, shape, and the nature of its functional groups. perfumerflavorist.com This "lock-and-key" or, more accurately, "induced-fit" model suggests that the binding pocket of a specific OR is shaped to accommodate certain molecular features of an odorant. For alkylphenols like this compound, the phenolic hydroxyl group and the arrangement of the alkyl substituents (methyl and propyl groups) are critical determinants of binding affinity and receptor activation. oup.com
The relationship between chemical structure and odor quality is a key area of study. Systematic investigations of alkylated phenols have shown that both the position and the size of the alkyl groups on the phenol ring profoundly influence the perceived odor. oup.com For instance, moving an alkyl group from the ortho to the meta or para position can dramatically change the odor character and detection threshold. A study on various alkylphenols revealed that 3-alkylphenols, including 3-propylphenol (B1220475), were consistently described with attributes like "leather-like," "ink-like," and "medicinal." oup.com The presence and position of the hydroxyl group are also crucial; a comparison between potent phenolic odorants and their almost odorless toluene (B28343) counterparts highlights the importance of the -OH group in defining the characteristic smell of this class of compounds. oup.com
The perception of an odor is not determined by a single receptor but by a combinatorial code. A single odorant molecule can activate multiple ORs, and a single OR can be activated by multiple odorants. embopress.org The specific pattern of activated ORs creates a unique neural signature that the brain interprets as a distinct smell. Therefore, the odor profile of this compound is a result of its unique pattern of interactions with a subset of the hundreds of different OR types.
| Structural Feature of Alkylphenols | Influence on Odor Perception | Research Finding Example |
| Phenolic Hydroxyl Group | Essential for the characteristic odor of this class of compounds. oup.com | The corresponding toluenes (lacking the -OH group) are nearly odorless compared to their phenolic counterparts. oup.com |
| Position of Alkyl Substituent(s) | Strongly influences odor quality and detection threshold. nih.govoup.com | Phenols with monoalkyl groups in the meta-position have been found to have very low odor detection thresholds. oup.com |
| Size and Branching of Alkyl Group(s) | Affects the fit within the olfactory receptor binding pocket, altering odor character. oup.com | A shift in odor attributes was observed between 2-propylphenol (B147445) isomers (n-propyl vs. isopropyl), with the iso-isomer being described as "ink-like" and "fruity." oup.com |
Biotransformation and Metabolic Pathways of 3 Methyl 2 Propylphenol in Model Systems
In Vitro Metabolic Transformations in Non-Human Biological Matrices
Cytochrome P450 (P450) enzymes are a major family of catalysts involved in the Phase I metabolism of a vast array of xenobiotics, including phenolic compounds. researchgate.netnih.gov These enzymes catalyze a variety of oxidative reactions, with the primary goal of increasing the hydrophilicity of the substrate to facilitate excretion. For an alkylphenol like 3-Methyl-2-propylphenol, two main P450-mediated oxidation reactions are anticipated: hydroxylation of the alkyl side chains and hydroxylation of the aromatic ring.
The oxidation of alkyl groups attached to a phenol (B47542) ring is a known metabolic pathway. P450s can catalyze the hydroxylation of the propyl group, likely at the carbon atom adjacent to the aromatic ring (benzylic hydroxylation) or at other positions along the chain. This process typically involves a hydrogen atom abstraction followed by an oxygen rebound mechanism to form a hydroxylated intermediate. washington.edu Another possibility is the oxidation of the methyl group. For example, the cytochrome P450 monooxygenase CreJ has been shown to oxidize various p- and m-alkylphenyl phosphates. researchgate.net
Aromatic hydroxylation is another key reaction catalyzed by P450s, leading to the formation of catechol or hydroquinone (B1673460) derivatives. These dihydroxylated metabolites are generally more polar and susceptible to further metabolic reactions.
Table 1: Predicted Phase I Metabolites of this compound via Cytochrome P450
| Parent Compound | Predicted Metabolic Reaction | Predicted Metabolite |
|---|---|---|
| This compound | Benzylic hydroxylation of propyl group | 1-(2-Hydroxy-3-methylphenyl)propan-1-ol |
| This compound | Hydroxylation of methyl group | (2-Hydroxy-3-propylphenyl)methanol |
Following Phase I oxidation, or acting directly on the parent phenol, Phase II conjugation reactions serve to further increase water solubility and facilitate elimination. The primary conjugation pathways for phenolic compounds are glucuronidation and sulfation.
Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of the phenol. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugate is significantly more water-soluble.
Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group. This also results in a highly polar sulfate (B86663) conjugate.
For many phenols, glucuronidation and sulfation are competing pathways, with the predominant route depending on the specific substrate, enzyme kinetics, and the biological system being studied. For 4-n-propylphenol, a known human metabolite is its O-glucuronide conjugate, specifically (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-propylphenoxy)oxane-2-carboxylic acid. nih.gov This indicates that glucuronidation is a relevant pathway for propylphenols.
In Vivo Metabolism in Non-Human Organisms and Comparative Studies
Disclaimer: Specific in vivo metabolic studies on this compound in non-human organisms were not identified in the available literature. This section discusses general findings for related alkylphenols that suggest likely in vivo metabolic outcomes.
In vivo, the metabolism of alkylphenols is a result of the combined action of Phase I and Phase II enzymes, primarily in the liver and intestine. Studies on other alkylphenols, such as nonylphenol and octylphenol, show that they undergo biotransformation in aquatic organisms and mammals. nih.govnih.gov The degradation of these compounds generates various metabolites, including those with shorter ethoxylate chains (for ethoxylated alkylphenols) and the parent alkylphenols themselves. nih.gov The lipophilic nature of alkylphenols allows them to bioaccumulate, making their metabolic clearance an important factor in their toxicological profile. oup.com The metabolites formed in vivo are expected to be the hydroxylated and conjugated derivatives described in the in vitro sections, which are then excreted in urine or bile.
Microbial Degradation and Biotransformation by Specific Strains
The environmental fate of alkylphenols is largely determined by their susceptibility to microbial degradation. Various bacterial and fungal strains have been identified that can utilize alkylphenols as a source of carbon and energy. nih.govresearchgate.net
Microbial degradation of alkylphenols typically initiates with the oxidation of the aromatic ring or the alkyl side chain. Studies on Pseudomonas species have been particularly informative.
Pseudomonas sp. strain KL28 can degrade a range of 3- and 4-n-alkylphenols (C1–C5). microbiologyresearch.org The degradation pathway involves a multicomponent phenol hydroxylase (mPH) that preferentially oxidizes the alkylphenols to their corresponding 4-alkylcatechols. The resulting catechol is then cleaved by a catechol 2,3-dioxygenase (C23O) , which opens the aromatic ring via a meta-cleavage pathway. microbiologyresearch.org
Pseudomonas putida JD1 utilizes a 4-ethylphenol methylenehydroxylase (4EPMH) to degrade various 4-alkylphenols. researchgate.net This enzyme is not an oxygenase but a dehydrogenase. It acts on the methylene (B1212753) group (CH2) adjacent to the aromatic ring, first dehydrogenating it to a quinone methide intermediate, which is then hydrated to form a chiral secondary alcohol. researchgate.net This pathway has been shown to be active for 4-n-propylphenol and 4-n-butylphenol. researchgate.net
For long-chain alkylphenols, some bacteria, particularly sphingomonads, employ an unusual ipso-substitution mechanism, where the alkyl group is replaced by a hydroxyl group. nih.govresearchgate.net
The identification of intermediate metabolites is key to elucidating degradation pathways.
In the pathway utilized by Pseudomonas sp. strain KL28, the primary intermediates are 4-alkylcatechols . microbiologyresearch.org Subsequent meta-cleavage by C23O leads to the formation of 2-hydroxymuconic semialdehyde derivatives, which are further metabolized to enter central metabolic cycles like the TCA cycle. microbiologyresearch.org
In the biotransformation catalyzed by 4EPMH from Pseudomonas putida JD1, the major products from 4-n-propylphenol and chavicol are the corresponding chiral secondary alcohols, 1-(4´-hydroxyphenyl)propanol and 1-(4´-hydroxyphenyl)-2-propen-1-ol , respectively. researchgate.net
Table 2: Key Enzymes and Metabolites in the Microbial Degradation of Related Alkylphenols
| Microorganism | Key Enzyme(s) | Substrate Example | Key Intermediate/Metabolite | Pathway Type | Citation |
|---|---|---|---|---|---|
| Pseudomonas sp. KL28 | Phenol hydroxylase (mPH), Catechol 2,3-dioxygenase (C23O) | 4-n-Alkylphenols (C1-C5) | 4-Alkylcatechols | meta-cleavage | microbiologyresearch.org |
| Pseudomonas putida JD1 | 4-Ethylphenol methylenehydroxylase (4EPMH) | 4-n-Propylphenol | 1-(4´-hydroxyphenyl)propanol | Side-chain hydroxylation | researchgate.net |
Environmental Fate and Degradation Mechanisms of 3 Methyl 2 Propylphenol
Biodegradation Processes in Environmental Compartments
Microbial activity is a primary driver for the degradation of phenolic compounds in soil and aquatic systems. The susceptibility of 3-Methyl-2-propylphenol to microbial breakdown is influenced by the structure of the molecule, environmental conditions, and the presence of adapted microbial communities.
Aerobic Microbial Degradation Pathways
Under aerobic conditions, microorganisms utilize molecular oxygen to break down aromatic compounds. The aerobic biodegradation of phenols and its alkylated derivatives has been observed in numerous studies and is considered an efficient removal pathway. nih.govresearchgate.net A mixed microbial culture has been shown to effectively metabolize various alkylphenols, including cresol (B1669610) and ethylphenol isomers, using them as a sole source of carbon and energy. nih.gov
The degradation process is typically initiated by monooxygenase enzymes, which hydroxylate the aromatic ring to form a catechol derivative. For this compound, this would likely result in the formation of a substituted catechol. Following this initial step, the aromatic ring is cleaved, generally through one of two main pathways:
Ortho-cleavage pathway: The catechol ring is cleaved between the two hydroxyl groups by the enzyme catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives. These intermediates are then funneled into the β-ketoadipate pathway and subsequently enter the tricarboxylic acid (TCA) cycle.
Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. This pathway yields hydroxymuconic semialdehyde derivatives, which are further metabolized to pyruvate (B1213749) and acetaldehyde, also entering central metabolic pathways. frontiersin.orgnih.gov
The rate of aerobic biodegradation can be influenced by the nature of the alkyl substituents. Research has indicated that there can be an inverse correlation between the degradation rate and the size of the alkyl groups on the phenol (B47542) ring. nih.gov This suggests that the degradation of this compound may be slower than that of simpler phenols like cresol.
| Compound | Microorganism/Culture | Key Findings | Reference |
|---|---|---|---|
| Phenol | Mixed bacterial consortium | Degradation proceeds via both ortho- and meta-cleavage pathways. | frontiersin.orgnih.gov |
| Cresol isomers (o-, m-, p-) | Mixed culture | Metabolized as a sole carbon and energy source; cresols were found to be 5-fold more toxic than phenol to the culture. | nih.gov |
| 2-Ethylphenol | Mixed culture | Metabolized as a sole carbon and energy source; found to be 11-fold more toxic than phenol. | nih.gov |
| Alkylphenols (general) | Paddy soil microorganisms | Degradation rates inversely correlated with the size of the alkyl group. Half-lives ranged from 2 to 19 days. | nih.gov |
Anaerobic Transformation Pathways
In the absence of oxygen, the biodegradation of phenolic compounds is a more complex and generally slower process, relying on alternative electron acceptors such as nitrate, sulfate (B86663), or carbon dioxide. The initial activation of the stable aromatic ring is the key challenge under anaerobic conditions.
Studies have demonstrated the anaerobic degradation of phenol and some alkylphenols. For instance, the anaerobic biodegradation of 4-n-propylphenol has been reported for the first time in a specific paddy soil, with degradation observed alongside that of phenol and p-cresol (B1678582). nih.gov However, the same study noted that alkylphenols with more complex branching (isopropyl, sec-butyl, tert-butyl) were not degraded, suggesting that the structure of the propyl group in this compound could influence its susceptibility to anaerobic attack. nih.gov
Several initial activation strategies for alkylphenols have been identified in anaerobic microorganisms:
Carboxylation: The aromatic ring is carboxylated, often in the para-position relative to the hydroxyl group. This is a common strategy for phenol and o-cresol. d-nb.info
Methyl Group Hydroxylation: In the case of p-cresol, the methyl group is hydroxylated to form 4-hydroxybenzyl alcohol. d-nb.info
Fumarate Addition: For m-cresol (B1676322), the methyl group is added to fumarate, initiating a degradation pathway analogous to that of anaerobic toluene (B28343) degradation. d-nb.info
Following these initial activation steps, the molecule is typically channeled into the benzoyl-CoA pathway, a central route in the anaerobic catabolism of many aromatic compounds. d-nb.infomdpi.com The degradation of this compound would likely proceed through one of these activation mechanisms, followed by reduction of the aromatic ring and eventual cleavage.
Role of Specific Microbial Consortia
The complete mineralization of complex organic pollutants like this compound in the environment is often carried out by synergistic microbial consortia rather than single microbial species. frontiersin.orgnih.gov Microbial consortia offer several advantages, including a broader range of metabolic capabilities, increased resilience to environmental stressors and substrate toxicity, and the ability to perform complex degradation steps sequentially. nih.govfrontiersin.org
Abiotic Degradation Pathways
In addition to microbial processes, abiotic mechanisms contribute to the transformation of this compound in the environment. These processes are primarily driven by photochemical reactions and, to a lesser extent, chemical reactions with other environmental constituents.
Photodegradation in Aqueous and Atmospheric Environments
Photodegradation involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. This process can occur through two primary mechanisms:
Direct Photolysis: The compound itself absorbs light energy, leading to an excited state that can result in bond cleavage and degradation. tue.nl
Indirect Photodegradation (Photo-oxidation): This is often the more significant pathway for phenols. It involves the absorption of light by other substances in the environment (photosensitizers), which then generate highly reactive oxygen species (ROS). These ROS, such as the hydroxyl radical (•OH) and singlet oxygen (¹O₂), are powerful oxidants that can readily attack the electron-rich aromatic ring of this compound. nih.govmdpi.com
Studies on propyl gallate, another phenolic compound, have shown that visible light in the presence of a photosensitizer can generate singlet oxygen and hydrogen peroxide, leading to the compound's degradation. nih.gov The photodegradation of phenol in the presence of photocatalysts has also been well-documented, showing a breakdown into intermediate compounds and eventual mineralization. mdpi.com It is therefore expected that this compound present in sunlit surface waters or as an atmospheric aerosol would be susceptible to degradation via these photochemical pathways.
Chemical Hydrolysis and Oxidation Reactions
Chemical Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The phenolic hydroxyl group is generally stable and not susceptible to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, chemical hydrolysis is not considered a significant degradation pathway for this compound in the environment. While studies have examined the acid-catalyzed hydrolysis of propyl phenyl ethers, these compounds are structurally different and the mechanism is not applicable to the phenol itself. actachemscand.org
Chemical Oxidation: Besides photo-oxidation, this compound can be oxidized by other chemical oxidants present in the environment. These can include reactions with ozone in the atmosphere or with metal oxides (e.g., manganese oxides) in soils and sediments. The hydroxyl radical (•OH), which drives photo-oxidation, can also be generated through non-photochemical processes (e.g., Fenton reactions) in water and soil, contributing to the abiotic degradation of the compound. The presence of both a methyl and a propyl group on the aromatic ring may influence the specific sites of oxidative attack and the resulting transformation products.
| Pathway | Mechanism | Key Reactants/Conditions | Relevance to this compound | Reference |
|---|---|---|---|---|
| Photodegradation | Indirect photo-oxidation via ROS | Sunlight, photosensitizers (e.g., humic substances), O₂ | Likely a significant pathway in sunlit surface waters and the atmosphere. | nih.govmdpi.com |
| Chemical Hydrolysis | Cleavage by water | Extreme pH (not typical in environment) | Considered insignificant under normal environmental conditions. | actachemscand.org |
| Chemical Oxidation | Oxidation by environmental oxidants | O₃, •OH (non-photochemical), metal oxides | A potential transformation pathway in various environmental compartments. |
Advanced Applications and Research Potential of 3 Methyl 2 Propylphenol
Role as a Key Chemical Intermediate in Fine Chemical Synthesis
As an alkylated phenol (B47542), 3-Methyl-2-propylphenol is classified by chemical suppliers as an organic building block and a fine chemical. chem960.combldpharm.com This classification suggests its potential utility as a starting material or an intermediate in the synthesis of more complex molecules. In fine chemical synthesis, compounds like phenols are often used to introduce a substituted aromatic ring into a larger target molecule, which could be a pharmaceutical, an agrochemical, or a specialty polymer.
However, specific, well-documented synthetic routes where this compound serves as a critical intermediate are not readily found in peer-reviewed chemical literature. Its structural isomer, 3-propylphenol (B1220475), for instance, has a more documented history of synthesis and application, particularly in the creation of tsetse fly attractants. The research landscape for this compound itself does not currently highlight its role as a key intermediate in major synthetic pathways for high-value chemicals.
Formulations as Attractants in Integrated Pest Management (e.g., Tsetse Fly Attractants)
While certain phenols are potent attractants for various insect species, most notably the use of 3-propylphenol in odor baits for tsetse flies, the specific role of this compound in this application is not clearly established. A Chinese patent concerning antimicrobial compositions lists this compound in a broad catalog of chemical compounds that may have pest attractant or other biocidal activities. google.com However, the document does not provide specific formulations, data on efficacy, or identify target pests for this particular compound.
The vast body of research on tsetse fly attractants focuses on a specific blend of chemicals, including 3-n-propylphenol, 1-octen-3-ol, and 4-methylphenol. There is no significant evidence in the existing scientific literature to suggest that this compound is a recognized or effective component in formulations for integrated pest management programs.
Emerging Research Areas in High-Value Chemical Production
Currently, there are no prominent or emerging areas of research documented in the scientific literature that specifically target this compound for high-value chemical production. Its physical and thermophysical properties have been cataloged in chemical handbooks, which is a prerequisite for any potential application in chemical engineering or synthesis. scribd.comdokumen.pubepdf.pub The compound has also been identified in the American Lotus (Nelumbo lutea), indicating a natural origin. plantaedb.com
Despite these characterizations, the transition from a cataloged chemical to a subject of active research for high-value applications has not yet been documented in publicly available sources. Future research could potentially explore its unique properties for novel applications, but as of now, it remains a compound with un-tapped or undocumented research potential in high-value chemical production.
Interactive Data Table: Compound Mentions in Patents
| Patent ID | Title | Focus Area | Specific Role of this compound |
| US20140066559A1 | Vinyl chloride resin composition for injection molding | Polymer Science | Listed as a possible chemical component; role not specified. google.com.na |
| EP2607423B1 | Vinyl chloride resin composition | Polymer Science | Listed as a possible chemical component; role not specified. google.com |
| US4346025A | Stabilized vinyl chloride polymer... | Polymer Science | Listed as a chemical class member; role not specified. google.com |
| CN109475120A | Antimicrobial composition | Pest Management | Listed broadly among compounds with potential attractant/biocidal activity. google.com |
| CN107250256A | Vinyl chloride resin composition | Polymer Science | Listed as a possible chemical component; role not specified. google.com |
| US4252698A | Anti-yellowing composition | Polymer Science | Listed as a possible chemical component; role not specified. google.com |
Future Research Directions and Unaddressed Challenges for 3 Methyl 2 Propylphenol
Sustainable and Scalable Synthesis Route Development
A significant hurdle in the comprehensive study of 3-Methyl-2-propylphenol is the lack of established, sustainable, and scalable synthesis routes. Current synthetic methodologies for structurally similar alkylated phenols often rely on traditional chemical processes that may not align with modern green chemistry principles.
Future research should prioritize the development of eco-friendly and economically viable synthetic pathways. A promising, yet uninvestigated, approach could be the catalytic alkylation of m-cresol (B1676322) using a propylating agent over solid acid catalysts. A patent for the synthesis of thymol (B1683141), an isomer of this compound, describes the reaction of m-cresol with propylene or isopropanol over a cobalt-doped active alumina (B75360) catalyst, achieving high conversion and selectivity google.com. The development of a similar regioselective process for this compound would be a significant advancement.
Another avenue for exploration is the utilization of bio-based feedstocks. For instance, the synthesis of 3-propylphenol (B1220475) has been achieved from cashew nut shell liquid (CNSL), an agro-waste product researchgate.net. Investigating whether similar renewable resources could be transformed into this compound could lead to more sustainable production methods.
| Potential Sustainable Synthesis Strategies | Key Advantages | Research Challenges |
| Catalytic alkylation of m-cresol | High atom economy, potential for catalyst recycling. | Achieving high regioselectivity to the desired isomer. |
| Bio-based feedstock conversion | Utilization of renewable resources, potential for waste valorization. | Development of efficient multi-step conversion processes. |
| Flow chemistry synthesis | Improved reaction control, enhanced safety, potential for scalability. | Optimization of reaction parameters and reactor design. |
In-depth Mechanistic Elucidation of Biological Activities beyond Initial Observations
The biological activities of this compound are largely uncharacterized. However, based on the known effects of other alkylphenols, it is plausible that this compound could exhibit a range of biological effects. Alkylphenols are known to possess endocrine-disrupting properties, and some have shown antimicrobial and antioxidant activity nih.govnih.govbcpp.orgfrontiersin.orgtorvergata.itmdpi.com.
Future research must focus on a systematic in-vitro and in-vivo evaluation of this compound to identify and characterize its biological activities. Initial screening should assess its potential as an endocrine disruptor by examining its interaction with estrogen receptors. Furthermore, its efficacy as an antimicrobial agent against a panel of pathogenic bacteria and fungi should be investigated. Studies on related compounds like 2-n-propylphenol have shown that it can be evaluated for its antimicrobial activity against both planktonic and biofilm modes of bacterial growth frontiersin.org.
Should any significant biological activity be identified, subsequent research should aim to elucidate the underlying mechanisms of action. This would involve studies at the molecular level to identify specific cellular targets and signaling pathways affected by the compound.
| Potential Biological Activity | Proposed Mechanistic Action | Research Approach |
| Endocrine Disruption | Interaction with hormone receptors (e.g., estrogen receptor). | Receptor binding assays, reporter gene assays. |
| Antimicrobial Activity | Disruption of microbial cell membranes, inhibition of essential enzymes. | Membrane permeability assays, enzyme inhibition studies. |
| Antioxidant Activity | Scavenging of free radicals, chelation of metal ions. | DPPH assay, ABTS assay, metal chelating activity assays. |
Advancements in Analytical Methodology for Complex Matrix Analysis
The ability to detect and quantify this compound in complex environmental and biological matrices is crucial for understanding its fate, transport, and potential exposure risks. Currently, there are no standardized analytical methods specifically validated for this compound.
Future research should focus on developing sensitive and selective analytical methods for the determination of this compound. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors are likely to be suitable nih.govepa.govmdpi.comwhiterose.ac.uk. The development of effective sample preparation techniques, such as solid-phase extraction (SPE) or solid-phase microextraction (SPME), will be critical for isolating and concentrating the analyte from complex samples like water, soil, and biological tissues nih.govmdpi.comwhiterose.ac.uk.
The development of these methods will be essential for future environmental monitoring and toxicological studies.
| Analytical Technique | Sample Matrix | Key Advantages | Challenges |
| GC-MS | Water, Soil, Air | High sensitivity and selectivity. | Potential need for derivatization. |
| HPLC-UV/MS | Water, Biological fluids | Suitable for non-volatile compounds, provides structural information with MS detection. | Matrix interference, selection of appropriate column and mobile phase. |
| SPE/SPME | Water, Soil | Analyte pre-concentration, sample cleanup. | Optimization of sorbent material and extraction conditions. |
Computational Chemistry Applications for Predictive Modeling of Reactivity and Biological Interactions
Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental research and reducing the need for extensive laboratory work. For this compound, computational modeling can provide valuable insights into its reactivity, potential biological interactions, and spectroscopic properties.
Future research in this area should employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate the molecular structure, electronic properties, and reactivity descriptors of this compound. Such studies can help in predicting its potential reaction pathways and stability.
Furthermore, molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding affinity of this compound to various biological targets, such as hormone receptors and enzymes. This can aid in prioritizing experimental studies for the evaluation of its biological activities.
| Computational Method | Predicted Property | Application |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity indices. | Predicting chemical reactivity, understanding reaction mechanisms. |
| Molecular Docking | Binding affinity and mode to biological targets. | Predicting potential biological activity and mechanism of action. |
| QSAR Modeling | Correlation of chemical structure with biological activity. | Predicting the toxicity and bioactivity of related compounds. |
Exploration of Novel and Niche Industrial Applications
While the industrial applications of this compound are not well-defined, its structural similarity to other alkylphenols suggests potential uses in various sectors. For instance, some propylphenols are used as flavoring agents and in the fragrance industry chemicalbook.comnih.govnih.govguidechem.com.
Future research should explore the potential of this compound in niche applications. Its properties as a potential antioxidant could make it a candidate for use as a stabilizer in polymers and other materials. Its potential antimicrobial properties could be explored for applications in disinfectants or preservatives. Furthermore, it could serve as a valuable intermediate in the synthesis of more complex molecules with pharmaceutical or agricultural applications. A related compound, 2-propylphenol (B147445), is used as a ligand in the preparation of iridium complexes for catalysis and as a model compound in the study of catalytic reactions sigmaaldrich.com.
| Potential Application Area | Underlying Property | Research Focus |
| Flavor and Fragrance | Odor and taste profile. | Sensory panel evaluation, stability studies in formulations. |
| Polymer Additive | Antioxidant properties. | Efficacy as a stabilizer in various polymer matrices. |
| Chemical Synthesis | Reactive phenolic hydroxyl group and aromatic ring. | Use as a building block for novel functional molecules. |
Integrated Environmental Lifecycle Assessment and Green Chemistry Principles
A comprehensive understanding of the environmental impact of this compound requires an integrated lifecycle assessment (LCA). An LCA evaluates the environmental burdens associated with a product's entire life cycle, from raw material extraction to production, use, and disposal researchgate.netethz.chmdpi.comnih.govyoutube.com.
A significant challenge is the lack of data to perform a complete LCA for this compound. Future research should aim to gather the necessary data to conduct a "cradle-to-gate" or "cradle-to-grave" LCA. This would involve:
Inventory Analysis: Quantifying the inputs (raw materials, energy) and outputs (emissions, waste) for a given synthesis route.
Impact Assessment: Evaluating the potential environmental impacts associated with the inventory data, such as global warming potential, acidification potential, and ecotoxicity.
Interpretation: Identifying the major contributors to the environmental impact and suggesting strategies for improvement.
The principles of green chemistry should be integrated into the development of any future production processes for this compound. This includes focusing on waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency.
| LCA Stage | Key Considerations for this compound | Data Gaps |
| Goal and Scope Definition | Defining the system boundaries (e.g., cradle-to-gate). | Lack of defined production processes. |
| Life Cycle Inventory | Quantifying energy and material flows for synthesis. | No established industrial synthesis route. |
| Life Cycle Impact Assessment | Assessing potential environmental impacts (e.g., toxicity, biodegradability). | Limited ecotoxicological and environmental fate data. |
| Life Cycle Interpretation | Identifying hotspots and opportunities for environmental improvement. | Dependent on the completion of the above stages. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 3-Methyl-2-propylphenol, and how can reaction yields be optimized?
- Methodology : Alkylation of phenol derivatives using propyl halides or Friedel-Crafts alkylation under acidic catalysis (e.g., AlCl₃) is a common approach. Optimization involves varying reaction parameters:
- Catalyst loading (e.g., 5–20 mol% AlCl₃) to balance reactivity and side reactions.
- Temperature (80–120°C) to control regioselectivity and avoid over-alkylation.
- Solvent choice (toluene or dichloromethane) to improve solubility and reduce byproducts .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using GC-MS or HPLC (>95% purity threshold).
Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?
- Safety protocols :
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal contact .
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- Disposal via certified chemical waste services to comply with EPA guidelines .
Q. What analytical techniques are most effective for characterizing this compound?
- Structural confirmation :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.2 ppm) and propyl/methyl groups (δ 0.8–1.5 ppm).
- FT-IR : Detect phenolic -OH stretch (~3200 cm⁻¹) and alkyl C-H bonds (~2900 cm⁻¹).
- Purity assessment :
- HPLC with C18 columns (acetonitrile/water mobile phase) to quantify impurities (<2%) .
- Melting point analysis (mp 85–89°C) to verify crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Approach :
- Reproducibility testing : Replicate studies under identical conditions (solvent, concentration, cell lines).
- Meta-analysis : Compare datasets from peer-reviewed journals (e.g., ACS, RSC) to identify outliers or methodological biases .
- Case study : Discrepancies in antimicrobial efficacy (MIC values) may arise from variations in bacterial strain susceptibility or solvent polarity .
Q. What computational strategies can predict the reactivity of this compound in catalytic systems?
- Methods :
- DFT calculations (Gaussian, ORCA) to model electrophilic substitution pathways and transition states.
- Molecular docking (AutoDock Vina) to simulate interactions with enzymatic targets (e.g., cytochrome P450).
Q. How does the steric hindrance of the 2-propyl group influence the regioselectivity of this compound in further functionalization?
- Experimental design :
- Compare electrophilic substitution (nitration, sulfonation) outcomes with less hindered analogs (e.g., 3-methylphenol).
- Use X-ray crystallography to analyze spatial orientation of substituents.
Key Recommendations
- Prioritize peer-reviewed databases (PubChem, NIST WebBook) for physicochemical data validation .
- Address data gaps via controlled reproducibility studies and interdisciplinary collaboration (e.g., synthetic chemistry + computational modeling).
- Document methodological details rigorously to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
